
5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide, also known as DBPR108, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of furan-2-carboxamides and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The mechanism of action of 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, migration, and survival. 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has been shown to inhibit the Akt/mTOR pathway, which plays a crucial role in cell survival and growth. In addition, 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has been shown to induce apoptosis, inhibit cell migration and invasion, and reduce tumor growth. In addition, 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has been shown to inhibit the aggregation of amyloid proteins, which are implicated in neurodegenerative diseases. 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammatory diseases.
実験室実験の利点と制限
5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to inhibit various signaling pathways involved in cell proliferation, migration, and survival. However, 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide also has some limitations, such as its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for the study of 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide. One possible direction is to investigate the use of 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide in combination with other anti-cancer drugs to enhance its efficacy and reduce potential toxicity. Another direction is to investigate the use of 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide in the treatment of other neurodegenerative diseases, such as Huntington's disease. Additionally, further studies are needed to elucidate the mechanism of action of 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide and to optimize its synthesis for potential clinical applications.
合成法
The synthesis of 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide involves a multi-step process that starts with the reaction of 2,4-dichlorobenzonitrile with 3-pyridinylboronic acid to form 2,4-dichloro-3-pyridinylboronic acid. This intermediate is then reacted with furan-2-carboxylic acid to form the final product, 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide. The synthesis of 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has been optimized to achieve high yields and purity.
科学的研究の応用
5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has been studied for its potential therapeutic applications in various scientific fields. In oncology, 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has been shown to have anti-tumor activity in vitro and in vivo by inducing apoptosis and inhibiting cell migration and invasion. In addition, 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid proteins. 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has also been investigated for its potential use in treating inflammatory diseases, such as arthritis and psoriasis, due to its ability to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
5-(2,4-dichlorophenyl)-N-pyridin-3-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-10-3-4-12(13(18)8-10)14-5-6-15(22-14)16(21)20-11-2-1-7-19-9-11/h1-9H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYYMZIMMZCACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-N-(pyridin-3-yl)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


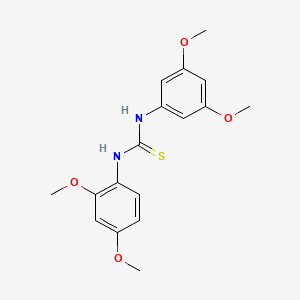
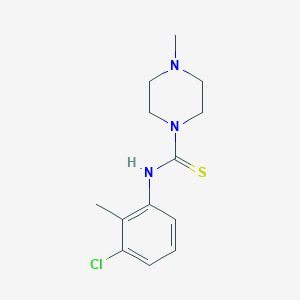
![N-{4-[(benzylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B5753896.png)

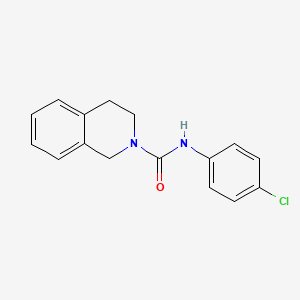
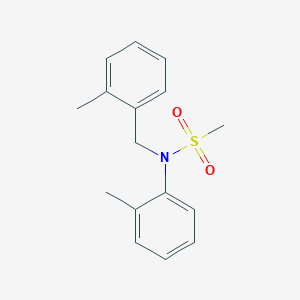
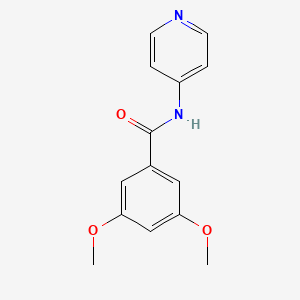

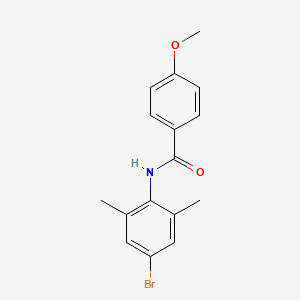
![3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5753926.png)
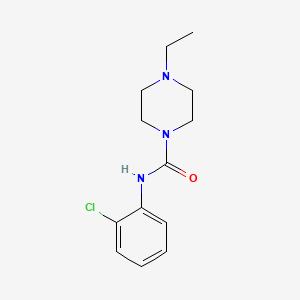
![2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5753953.png)
